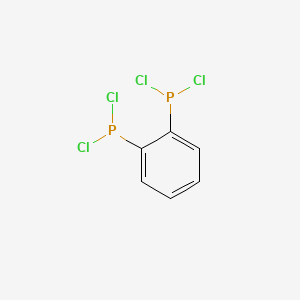

1,2-Bis(dichlorophosphino)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dichloro-(2-dichlorophosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4P2/c7-11(8)5-3-1-2-4-6(5)12(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYHSFVSIYJSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391390 | |

| Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82495-67-8 | |

| Record name | 1,2-Bis(dichlorophosphino)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82495-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dichlorophosphino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082495678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dichlorophosphino)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DICHLOROPHOSPHINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AM9992RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Bis Dichlorophosphino Benzene

Sequential Lithiation and Functionalized Phosphine (B1218219) Intermediate Formation

The synthesis commences with the sequential lithiation of 1,2-dibromobenzene (B107964). wikipedia.org This is a common strategy in organometallic chemistry to create reactive intermediates. rsc.orgresearchgate.net The resulting dilithiated species is then treated with a suitable electrophilic phosphorus reagent, such as bis(diethylamino)chlorophosphine (B1222284) ((Et₂N)₂PCl), to form a functionalized phosphine intermediate, C₆H₄[P(NEt₂)₂]₂. wikipedia.org

Table 1: Key Reagents in the Multi-Step Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| 1 | n-Butyllithium | Lithiation of 1,2-dibromobenzene |

| 2 | (Et₂N)₂PCl | Introduction of phosphorus moieties |

Halogenation through Reaction with Hydrogen Chloride

The final step in this sequence is the cleavage of the P-N bonds in the intermediate, C₆H₄[P(NEt₂)₂]₂, and subsequent halogenation. This is achieved by reacting the intermediate with hydrogen chloride (HCl). wikipedia.org The reaction cleaves the amino groups and introduces chlorine atoms onto the phosphorus centers, yielding the desired 1,2-bis(dichlorophosphino)benzene and diethylammonium (B1227033) chloride as a byproduct. wikipedia.org

C₆H₄[P(NEt₂)₂]₂ + 8 HCl → C₆H₄(PCl₂)₂ + 4 Et₂NH₂Cl

Optimization of Reaction Conditions for Enhanced Efficiency

Table 2: Comparison of Synthetic Routes

| Feature | Chlorination of 1,2-Diphosphinobenzene | Multi-step Synthesis from 1,2-Dibromobenzene |

|---|---|---|

| Starting Material | 1,2-Diphosphinobenzene | 1,2-Dibromobenzene |

| Key Reagent | Phosphorus Pentachloride (PCl₅) | n-Butyllithium, (Et₂N)₂PCl, HCl |

| Number of Steps | One | Multiple |

| Reported Yield | High (e.g., 93%) nih.govresearchgate.netresearchgate.net | Dependent on optimization of multiple steps |

| Primary Byproducts | PCl₃, HCl | Diethylammonium chloride |

Exploration of Alternative Synthetic Routes and Their Feasibility

The synthesis of this compound, a key precursor for various organophosphorus compounds, has been approached through several synthetic strategies. The feasibility of these routes is determined by factors such as yield, availability of starting materials, and the complexity of the reaction conditions. Two prominent alternative synthetic methodologies are detailed below.

A significant advancement in the synthesis of this compound involves the direct chlorination of 1,2-diphosphinobenzene. wikipedia.orgresearchgate.netnih.gov This method has been demonstrated to be highly efficient, affording the desired product in high yields. wikipedia.orgresearchgate.netnih.gov The reaction employs phosphorus pentachloride (PCl₅) as the chlorinating agent. wikipedia.orgresearchgate.netnih.gov Research has shown that the chlorination of 1,2-diphosphinobenzene with PCl₅ can achieve a yield of up to 93%. wikipedia.orgresearchgate.netnih.gov This high yield is particularly noteworthy given the presence of multiple P-H bonds that must be chlorinated. wikipedia.orgresearchgate.net The success of this method has also led to its application in the synthesis of other benzene (B151609) derivatives with multiple dichlorophosphino groups, such as 1,2,4-tris(dichlorophosphino)benzene and 1,2,4,5-tetrakis(dichlorophosphino)benzene. wikipedia.orgresearchgate.net

Another established route to this compound begins with 1,2-dibromobenzene. researchgate.net This multi-step process involves the initial formation of a bis(diaminophosphino)benzene intermediate. researchgate.net The synthesis proceeds via a sequential lithiation of 1,2-dibromobenzene, followed by a reaction with chloro(diethylamino)phosphine ((Et₂N)₂PCl). researchgate.net This yields the intermediate 1,2-bis[bis(diethylamino)phosphino]benzene. researchgate.net The final step to obtain this compound is the cleavage of the P-N bonds in this intermediate using hydrogen chloride (HCl). researchgate.net This reaction cleaves the aminophosphine (B1255530) to afford the target dichlorophosphine and diethylammonium chloride as a byproduct. researchgate.net

The feasibility of each route can be assessed based on several factors. The direct chlorination of 1,2-diphosphinobenzene offers a high-yield, more direct pathway to the final product. wikipedia.orgresearchgate.netnih.gov However, the availability and handling of the starting material, 1,2-diphosphinobenzene, may be a consideration. The alternative route starting from the more common 1,2-dibromobenzene provides a viable option, though it involves a multi-step process. researchgate.net The use of organolithium reagents in this second method requires anhydrous conditions and careful handling.

The following table provides a comparative overview of these two synthetic methodologies:

| Feature | Direct Chlorination | Route from 1,2-dibromobenzene |

| Starting Material | 1,2-Diphosphinobenzene | 1,2-Dibromobenzene |

| Key Reagents | Phosphorus pentachloride (PCl₅) | n-Butyllithium, (Et₂N)₂PCl, Hydrogen chloride (HCl) |

| Intermediate | None (Direct conversion) | 1,2-Bis[bis(diethylamino)phosphino]benzene |

| Reported Yield | 93% wikipedia.orgresearchgate.netnih.gov | Not explicitly stated in provided context |

| Number of Steps | One | Multiple |

Coordination Chemistry and Ligand Design Principles

Formation of Metal Complexes with Transition Metals

The ability of 1,2-bis(dichlorophosphino)benzene to form stable complexes with a wide range of transition metals is central to its utility in coordination chemistry. The two phosphorus atoms, each bearing two chlorine atoms, act as donor sites, enabling the molecule to coordinate to metal centers in a bidentate fashion.

This compound as a Bidentate Ligand

As a bidentate ligand, this compound can chelate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to coordination with two monodentate phosphine (B1218219) ligands. The rigid benzene (B151609) backbone pre-organizes the two phosphino (B1201336) groups in close proximity, facilitating the chelation process. This is a common feature among diphosphine ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), which is known to form stable chelate complexes with various transition metals, including those from the platinum group. The formation of such complexes is a fundamental aspect of creating catalysts and functional materials.

Lewis Acidity and Reactivity Enhancement by Dichlorophosphino Groups

The dichlorophosphino groups in this compound impart significant Lewis acidity to the phosphorus centers. The highly electronegative chlorine atoms withdraw electron density from the phosphorus atoms, making them more electrophilic. This increased Lewis acidity can have a profound impact on the reactivity of the resulting metal complexes. For instance, coordination of this ligand to a metal center can enhance the Lewis acidity of the metal, making it a more effective catalyst for certain reactions.

Structural Analysis of Coordination Complexes

The precise arrangement of atoms in a coordination complex is crucial for understanding its properties and reactivity. X-ray crystallography is the definitive method for determining these three-dimensional structures.

X-ray Crystallographic Characterization of Metal Complexes

While the crystal structure of this compound itself has been determined, revealing important details about its solid-state conformation, there is a notable scarcity of published X-ray crystal structures for its metal complexes. nih.govresearchgate.net However, the coordination chemistry of the closely related ligand, 1,2-bis(diphenylphosphino)benzene (dppbz), has been extensively studied, providing valuable insights. For example, platinum(II) and palladium(II) complexes of dppbz have been structurally characterized, typically showing a square planar geometry around the metal center with the dppbz ligand occupying two adjacent coordination sites. ias.ac.innih.gov It is reasonable to expect that this compound would form structurally analogous complexes.

For instance, dinuclear platinum(III) complexes with bridging ligands have been synthesized and structurally characterized, demonstrating the diverse coordination modes that platinum can adopt. nih.gov The synthesis and characterization of platinum complexes with bulky aromatic groups also provide a basis for understanding how ligand sterics influence complex geometry. scholaris.ca

Ligand Conformation and Chelation Effects in Metal Centers

Upon coordination to a metal center, the conformation of the this compound ligand is expected to adapt to the geometric preferences of the metal. The bite angle, defined as the P-M-P angle in a chelated complex, is a critical parameter that is largely determined by the geometry of the ligand backbone. For a five-membered chelate ring formed by an ortho-phenylene-bridged diphosphine, the bite angle is typically around 85°. This relatively small bite angle can have a significant influence on the properties and reactivity of the metal center.

The chelation of the ligand can induce strain and distortions in the coordination sphere of the metal, which can in turn affect catalytic activity. The rigid benzene backbone of this compound imposes a fixed distance between the two phosphorus donor atoms, leading to a predictable chelation geometry.

Tailoring Electronic and Steric Properties through Ligand Modification

A key advantage of using this compound as a ligand precursor is the potential for modifying its properties through chemical reactions at the P-Cl bonds. The reactivity of these bonds allows for the introduction of a wide variety of substituents, thereby tuning the electronic and steric characteristics of the resulting diphosphine ligand.

The chlorination of 1,2-diphosphinobenzene to yield this compound is a high-yield process that provides a versatile starting material. nih.govresearchgate.net This compound can be further functionalized. For example, research has demonstrated the synthesis of 1,2,4-tris(dichlorophosphino)benzene and 1,2,4,5-tetrakis(dichlorophosphino)benzene. nih.govresearchgate.net These multi-substituted benzene derivatives are valuable precursors for creating binuclear complexes, coordination polymers, and other advanced materials.

Furthermore, the dichlorophosphino groups can undergo reactions with primary amines, leading to the formation of new P-N bonds and the creation of novel heterocyclic structures. nih.govresearchgate.net By carefully selecting the substituents that replace the chlorine atoms, it is possible to systematically alter the ligand's properties. For instance, replacing chlorine with more electron-donating groups, such as alkyl or amino groups, would decrease the Lewis acidity of the phosphorus centers and increase the electron-donating ability of the ligand. Conversely, introducing strongly electron-withdrawing groups would further enhance the Lewis acidity. This ability to fine-tune the ligand's characteristics is a cornerstone of modern ligand design, enabling the development of highly specialized catalysts and functional materials.

Impact of Ligand Architecture on Metal Center Activity

The architecture of a ligand—the spatial arrangement of its donor atoms and the nature of the scaffold connecting them—imposes specific geometric and electronic constraints on the metal center, which in turn dictates catalytic activity. For ligands derived from this compound, the key architectural element is the rigid ortho-phenylene linker.

This rigid backbone holds the two phosphorus donor atoms in a fixed relative position, a feature that has significant consequences for the metal complex. Unlike ligands with flexible backbones, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which can accommodate various coordination geometries, the o-phenylene scaffold pre-organizes the ligand for chelation. This rigidity can enhance the stability of catalytic intermediates. For instance, in the rhodium-catalyzed hydrosilylation of allyl chloride, the dppbz ligand resulted in a 93% yield, significantly outperforming the 76% yield achieved with the more flexible dppe, an effect attributed to the rigid backbone's ability to stabilize the transition state.

Furthermore, the ligand framework influences the electronic properties of the metal center. Spectroscopic studies on nickel carbonyl complexes have shown that the o-phenylene linker in dppbz results in a slightly less electron-donating ligand compared to the ethylene (B1197577) linker in dppe. acs.orgresearchgate.net This modulation of the metal's electron density is critical, as it affects its ability to participate in key catalytic steps like oxidative addition and reductive elimination.

The importance of this chelating architecture is evident in various catalytic systems. In certain iron-catalyzed cross-coupling reactions, the use of a chelating diphosphine ligand is essential for catalytic activity. semanticscholar.org Specifically, 1,2-bis(diphenylphosphino)benzene (dppbz) has been successfully employed as a catalytic modulator to achieve the selective cleavage of sp³ carbon-halogen bonds, a transformation not possible with other types of modifiers. rsc.org This highlights how the specific architecture of the dppbz ligand creates a unique catalytic environment at the iron center, enabling otherwise challenging reactions.

Role of Bite Angle and Steric Bulk in Catalytic Performance

Among the most critical parameters in ligand design are the bite angle and the steric bulk. The bite angle is the P-M-P angle formed by the two phosphorus atoms of the chelating diphosphine ligand with the central metal atom (M). cmu.edu Steric bulk refers to the spatial volume occupied by the ligand around the metal center. Both properties are intrinsically linked to the ligand's architecture and play a pivotal role in determining the outcome of a catalytic reaction.

The bite angle directly influences the geometry of the catalytic active site and, consequently, can control both reaction rates and selectivity. psu.eduvu.nl Ligands with rigid backbones, such as those derived from the 1,2-phenylene framework, tend to enforce a narrow range of bite angles on the metal center. For dppbz, this angle is typically around 83-85°. cmu.edu While this specific angle is suitable for many reactions, the ability to tune the bite angle is a powerful strategy in catalyst optimization.

The profound effect of the bite angle on catalytic performance is clearly demonstrated in palladium-catalyzed carbonylation reactions. A study on the methoxycarbonylation of 1-octene (B94956) using various aryldiphosphine ligands revealed a distinct relationship between the P-Pd-P bite angle and the reaction yield. As shown in the table below, catalytic activity peaked with a ligand enforcing a bite angle of approximately 100°.

| Ligand | P-Pd-P Bite Angle (°) | Yield (%) |

|---|---|---|

| L4 | 87.62 | 68 |

| L11 | 99.68 | 95 |

| L12 | 113.90 | 52 |

This data illustrates that an optimal geometric arrangement at the metal center is crucial for maximizing catalytic turnover, with significant deviations in the bite angle leading to a sharp decline in performance. nih.gov

Similarly, in the rhodium-catalyzed hydroformylation of alkenes, the bite angle is a key determinant of regioselectivity—the preference for forming a linear versus a branched aldehyde. Ligands that enforce wider bite angles tend to favor the formation of the sterically less demanding linear product. This is because a larger bite angle increases steric crowding in the equatorial plane of the trigonal-bipyramidal intermediates, disfavoring the transition state that leads to the branched isomer. kulturkaufhaus.de The use of Xantphos-type ligands, which have rigid backbones designed to create wide bite angles, has led to exceptionally high selectivity for linear aldehydes.

| Ligand Type | Natural Bite Angle (βn, °) | Linear-to-Branched Ratio (l/b) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| Thixantphos | 102.0 | 8.5 | 92 |

| Homoxantphos | 108.5 | 34.6 | 110 |

| Xantphos | 111.4 | 52.2 | 187 |

| Nixantphos | 120.6 | 50.2 | 343 |

| Benzoxantphos | 123.1 | 66.9 | 1560 |

The data demonstrates a clear trend where increasing the bite angle dramatically improves both the selectivity (l/b ratio) and, in some cases, the activity (TOF) of the catalyst. kulturkaufhaus.de Steric bulk, determined by the substituents on the phosphorus atoms (e.g., phenyl groups in dppbz), works in concert with the bite angle to create a unique pocket around the metal's active site, controlling which substrates can approach and in what orientation, thereby guiding the reaction to the desired outcome.

Catalytic Applications of 1,2 Bis Dichlorophosphino Benzene and Its Derivatives

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of synthetic chemistry. Bidentate phosphine (B1218219) ligands derived from 1,2-bis(dichlorophosphino)benzene play a crucial role by coordinating to a metal center, typically palladium or nickel, and influencing the catalyst's reactivity, selectivity, and stability.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. Ligands derived from this compound are frequently employed to enhance the efficacy of these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is a powerful tool for the synthesis of biaryls, vinylarenes, and polyolefins. While a broad range of phosphine ligands have been developed for this reaction, derivatives of this compound have been investigated for their efficacy.

Research has shown that palladium complexes of N-substituted bis(diphenylphosphino)amine-type ligands, which share structural similarities with dppbz, are effective catalysts for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. researchgate.net These reactions typically proceed with good yields. For instance, the coupling of various aryl bromides with phenylboronic acid using a palladium catalyst supported by these ligands has been shown to be efficient. researchgate.net

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. youtube.com The reaction is a cornerstone of modern organic synthesis for the creation of substituted alkenes. While a variety of phosphine-free and phosphine-ligated palladium systems have been developed for the Heck reaction, the specific use of 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) as a ligand has been explored.

Detailed studies on the application of dppbz in Heck reactions are less common compared to other prominent phosphine ligands. However, the general principles of phosphine-ligated palladium catalysis in Heck reactions are well-established. The ligand's role is to stabilize the palladium(0) active species and facilitate the oxidative addition and subsequent steps of the catalytic cycle.

The Kumada coupling, or Kumada-Corriu reaction, is a cross-coupling reaction in organic chemistry involving the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is a powerful method for the formation of carbon-carbon bonds.

In the context of ligands derived from this compound, studies have shown that 1,2-bis(diphenylphosphino)benzene (dppbz) can be employed as a ligand in Kumada-type reactions. However, its effectiveness can be substrate-dependent. For instance, in a study on the palladium-catalyzed Kumada-Corriu coupling of alkenyl halides, dppbz was found to be ineffective for the desired cross-coupling reaction under the tested conditions. acs.org In contrast, nickel complexes bearing dppbz have been utilized in the cross-coupling of benzylic sulfonamides with aryl Grignard reagents, demonstrating the ligand's utility in specific applications. organic-chemistry.org

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. mit.edu This reaction is valued for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds.

Ligands derived from this compound, particularly 1,2-bis(diphenylphosphino)benzene (dppbz), have been investigated in the context of Negishi coupling. For example, palladium catalysts supported by dppbz have been used for the cross-coupling of secondary alkylzinc halides with aryl bromides and chlorides. nih.gov The ligand plays a crucial role in promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an sp2-hybridized organic halide or triflate. This reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannane reagents. libretexts.orgsynarchive.com

The application of 1,2-bis(diphenylphosphino)benzene (dppbz) as a ligand in Stille couplings has been documented. Palladium catalysts supported by dppbz can facilitate the coupling of various organostannanes with organic halides. For instance, the Stille cross-coupling of aryl and heteroaryl sulfonates with aryl and heteroarylstannanes has been successfully achieved using a palladium acetate (B1210297) catalyst in the presence of a biarylphosphine ligand, highlighting the potential for related phosphine ligands like dppbz in this transformation. nih.gov

Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. Palladium complexes bearing phosphine ligands are highly effective catalysts for this transformation. rsc.orgresearchgate.net Derivatives of this compound, such as 1,2-bis(diphenylphosphino)benzene (dppbz), are employed to create stable and efficient palladium catalysts. These diphosphine ligands can chelate to the palladium center, influencing the stability and reactivity of the catalytic species.

In a typical copper-free Sonogashira reaction, a palladium(II) complex featuring a diphosphine ligand derived from the 1,2-bis(phosphino)benzene (B50889) scaffold can effectively catalyze the coupling of various aryl halides with terminal alkynes. rsc.orgorganic-chemistry.org For instance, palladium complexes with mixed N-heterocyclic carbene (NHC) and phosphine ligands have demonstrated high catalytic activity for Sonogashira reactions in aqueous media, highlighting the versatility of phosphine-based systems. researchgate.netfiratakademi.com The use of well-defined palladium(II) phosphine aldehyde pre-catalysts has also been explored, showing good activity in copper-free Sonogashira cross-coupling reactions. rsc.org The choice of the phosphine ligand, base, and reaction conditions is critical to achieving high yields and preventing side reactions, such as the homocoupling of alkynes. organic-chemistry.org

Table 1: Palladium-Catalyzed Sonogashira Coupling Using Diphosphine Ligand Derivatives

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(II)-diphosphine complex | Piperidine / DMF | 95-99 |

| 4-Bromotoluene | 1-Octyne | Pd(II)-diphosphine complex | Et3N / Toluene | 88 |

| 4-Chloroacetophenone | Propargyl alcohol | (NHC)Pd(PPh3)Cl2 | K2CO3 / H2O-DMF | 92 |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | (NHC)Pd(PPh3)Cl2 | Cs2CO3 / H2O | 98 |

Hydrogenation Reactions

Hydrogenation is a fundamental chemical reaction that adds hydrogen across double or triple bonds. Catalysts based on rhodium and ruthenium complexes with diphosphine ligands derived from this compound are particularly effective.

Asymmetric hydrogenation, which creates chiral centers with high enantioselectivity, heavily relies on catalysts bearing chiral diphosphine ligands. C₂-symmetric biaryl diphosphines are a prominent class of ligands for this purpose. nih.govnih.gov A notable example derived from the 1,2-bis(phosphino)benzene framework is "BenzP*", an electron-rich, P-stereogenic bisphosphine ligand. acs.org Rhodium complexes of this ligand have demonstrated exceptional enantioselectivities (up to 99.9% ee) and high catalytic activity in the asymmetric hydrogenation of various functionalized alkenes, such as β-(acylamino)acrylates and enol acetates. nih.govacs.org

The effectiveness of these catalysts stems from the rigid chiral environment created by the ligand around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate. nih.gov The synthesis of these chiral ligands often involves a resolution step or an atroposelective methodology to obtain the enantiomerically pure form. nih.gov Iridium complexes with chiral diphosphonite ligands have also proven effective for the asymmetric hydrogenation of quinoline (B57606) derivatives, yielding chiral tetrahydroquinolines, which are valuable synthetic intermediates. dicp.ac.cn

Table 2: Asymmetric Hydrogenation of Prochiral Alkenes using Rh-BenzP* Catalyst

| Substrate | Catalyst Loading (mol%) | H2 Pressure (bar) | Solvent | ee (%) | Conversion (%) |

|---|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | 0.01 | 10 | Methanol | >99 | >99 |

| Dimethyl itaconate | 0.01 | 10 | Methanol | 99.5 | >99 |

| (E)-1,2-Diphenyl-1-propenyl acetate | 0.1 | 50 | Methanol | 99.2 | >99 |

| β-Ketoester | 0.005 | 50 | Methanol | 98 | >99 |

In molecules with multiple sites of unsaturation, the selective hydrogenation of one specific alkene is a significant challenge. Catalysts derived from this compound can provide high chemoselectivity. Rhodium complexes with diphosphine ligands, such as those with a 1,2-bis(diphenylphosphino)butane backbone, are used for this purpose. researchgate.net The selectivity is influenced by the steric and electronic properties of the diphosphine ligand, which can direct the catalyst to the less sterically hindered or more activated double bond. researchgate.net

For example, chlorotris(triphenylphosphine)rhodium(I), known as Wilkinson's catalyst, serves as a benchmark for homogeneous hydrogenation and demonstrates how phosphine ligands enable the selective reduction of allenes. researchgate.net Cationic rhodium and iridium complexes with chelating diphosphine ligands are often more active than their neutral counterparts and can be used for the hydrogenation of a wide range of olefins under mild conditions. acs.org The choice of ligand can influence the selectivity between different double bonds in a diene or polyene, allowing for the targeted synthesis of partially saturated products.

Hydroformylation Reactions

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, producing aldehydes. youtube.com Rhodium complexes containing phosphine or phosphite (B83602) ligands are the premier catalysts for this transformation, offering high activity and selectivity under mild conditions. nih.govrsc.org Diphosphite ligands derived from the 1,2-bis(phosphino)benzene scaffold are particularly effective. The "bite angle" of the chelating diphosphine ligand is a critical parameter that controls the regioselectivity of the reaction, determining the ratio of linear (n) to branched (iso) aldehyde products. acs.org

Bulky, bisequatorially coordinating diphosphite ligands on the rhodium center generally favor the formation of the linear aldehyde, which is often the desired product. acs.org For example, in the hydroformylation of terminal olefins like 1-octene (B94956), high normal-to-branched ratios can be achieved. acs.org The electronic properties of the ligand also play a role; decreasing the basicity of the phosphine can increase enantioselectivity in asymmetric hydroformylation. rsc.org

Table 3: Rhodium-Catalyzed Hydroformylation of Olefins

| Olefin | Ligand Type | Temp (°C) | Pressure (bar, H2/CO) | n/iso Ratio | Chemoselectivity (%) |

|---|---|---|---|---|---|

| 1-Octene | Bulky Diphosphite | 100 | 20 | 48:1 | >98 |

| Styrene | Bulky Diphosphite | 40 | 20 | 1:19 | >99 |

| Styrene | Flexible Diphosphite | 120 | 20 | 5.2:1 | >95 |

| Vinyl Acetate | Chiral Phosphonite | 60 | 10 | - | 97 |

Metathesis Reactions

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds. While ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands are famous for their high activity, phosphine ligands are crucial for tuning catalyst stability and selectivity. nih.govusm.edu The catalytic cycle involves the dissociation of a phosphine ligand from the ruthenium pre-catalyst to form the active 14-electron species. nih.gov The steric and electronic properties of this phosphine ligand directly affect the rate of catalyst initiation. nih.gov

Ligands derived from this compound can be used to create bidentate phosphine ligands. For instance, o-(dialkylphosphino)phenolate ligands have been used to develop highly active ruthenium catalysts. acs.org Research has focused on developing phosphine-based ruthenium catalysts that can achieve high Z-selectivity in olefin metathesis, which has traditionally been challenging. By carefully designing the phosphine ligand, Z-isomer products can be obtained with selectivities ranging from 70–95% in the homocoupling of terminal alkenes. acs.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. nih.gov Cationic gold(I) complexes stabilized by phosphine ligands are excellent catalysts for this transformation. hku.hkmorressier.com The general mechanism involves the coordination of the alkene or alkyne to the [L-Au]⁺ catalyst, which activates it for nucleophilic attack by the amine. nih.govnih.gov

Derivatives of this compound are used to create robust phosphine ligands for these gold catalysts. For example, a gold complex with a chelating stibine (B1205547) ligand, ((o-(Ph₂P)C₆H₄)₂SbCl)AuCl, which is synthesized from a phosphine precursor, has been shown to be active in the hydroamination of terminal alkynes after activation. acs.org The electronic properties of the phosphine ligand and the nature of the counterion significantly influence the catalytic activity. nih.govnih.gov More electron-withdrawing phosphines can lead to more effective catalysts for certain substrates. nih.gov These catalytic systems can be applied to the hydroamination of alkenes, alkynes, and allenes with a variety of amine nucleophiles, including challenging substrates like ammonia. nih.govnih.gov

Compound List

Mechanistic Investigations in Catalysis

This compound, with the formula C₆H₄(PCl₂)₂, serves as a valuable precursor for a wide range of chelating diphosphine ligands of the general type C₆H₄(PR₂)₂. wikipedia.org The properties of the resulting metal complexes and their catalytic performance are profoundly influenced by the nature of the 'R' groups attached to the phosphorus atoms. These influences can be categorized into steric and electronic effects.

Steric Effects: The size of the substituents on the phosphorus atoms (the 'R' groups) creates a "cone" of influence around the metal center. This steric bulk plays a critical role in controlling the coordination number of the metal, the accessibility of substrates to the catalytic site, and the geometry of the transition states. Larger, bulkier ligands can promote the dissociation of other ligands to create open coordination sites, which is often a prerequisite for catalytic activity. youtube.com Furthermore, in asymmetric catalysis, chiral diphosphine ligands derived from this backbone can create a chiral pocket around the metal, enabling stereoselective transformations.

Electronic Effects: The electron-donating or electron-withdrawing nature of the 'R' groups modifies the electron density at the metal center. Electron-donating groups increase the electron density on the metal, which can facilitate key steps like oxidative addition. youtube.com Conversely, electron-withdrawing groups make the metal more electron-deficient, which can enhance its Lewis acidity and favor processes like reductive elimination. youtube.com The interplay of these effects is crucial for tuning the catalyst's reactivity.

Bite Angle: The geometry of the diphosphine ligand, specifically the P-Metal-P "bite angle," is dictated by the benzene (B151609) backbone. For ligands based on 1,2-bis(phosphino)benzene, this angle is relatively rigid and influences the preferred geometry of the metal complex. This geometric constraint can affect both the rate and selectivity of catalytic reactions by influencing the ease with which substrates can approach the metal and the stability of various catalytic intermediates.

The stability of the catalyst is also linked to the chelate effect. By binding to the metal at two points, diphosphine ligands form a stable ring structure, which reduces the likelihood of ligand dissociation and catalyst deactivation compared to monodentate phosphine ligands.

Table 1: Conceptual Influence of Ligand Properties on Catalysis

| Ligand Property | Effect on Metal Center | Potential Catalytic Consequence |

| Increased Steric Bulk (Cone Angle) | Shields metal center, may force specific coordination geometries. | May increase selectivity; can decrease reaction rate if substrate access is blocked. |

| Electron-Donating 'R' Groups | Increases electron density on the metal. | Promotes oxidative addition; may stabilize higher oxidation state intermediates. |

| Electron-Withdrawing 'R' Groups | Decreases electron density on the metal. | Enhances Lewis acidity; promotes reductive elimination. |

| Rigid Bite Angle | Enforces a specific P-M-P angle. | Influences selectivity by restricting possible transition state geometries. |

Oxidative addition and reductive elimination are fundamental steps in a vast number of catalytic cycles, including cross-coupling reactions. libretexts.org These two processes are microscopic reverses of each other. youtube.comyoutube.com

Oxidative Addition: In this step, a metal center with an accessible, higher oxidation state inserts into a covalent bond (e.g., A-B). youtube.com The process increases the metal's oxidation state and its coordination number by two. youtube.com For a metal complex featuring a diphosphine ligand derived from this compound, the reaction can be depicted as: L₂Mⁿ + A-B → L₂Mⁿ⁺²(A)(B) The reaction is favored by electron-rich metal centers, a property that can be tuned by the electronic nature of the phosphine ligand. youtube.comyoutube.com The mechanism can be concerted, particularly for non-polar bonds like H-H or C-H, resulting in a cis-addition of the two new fragments. libretexts.org

Reductive Elimination: This is the product-forming step in many catalytic cycles and is the reverse of oxidative addition. libretexts.org Two ligands (A and B) on the metal center couple to form a new A-B bond, and are eliminated from the coordination sphere. This process decreases the metal's oxidation state and coordination number by two. youtube.com L₂Mⁿ⁺²(A)(B) → L₂Mⁿ + A-B A critical requirement for reductive elimination to occur is that the two ligands to be eliminated must be positioned cis (adjacent) to each other in the metal's coordination sphere. youtube.comlibretexts.org The rigid bite angle of a chelating diphosphine ligand can help enforce this cis geometry, thereby facilitating the reductive elimination step. This step is generally favored for more electron-deficient metal centers. youtube.com

Specific Reaction Classes

The unique electronic and steric properties of catalysts derived from this compound make them suitable for a variety of specific chemical transformations.

The Nazarov cyclization is an acid-catalyzed reaction that converts divinyl ketones into cyclopentenones via a 4π-electrocyclization. beilstein-journals.org

The traditional Nazarov reaction often requires strong Brønsted or Lewis acids. Modern variants aim to use catalytic amounts of milder Lewis acids to improve functional group tolerance and control selectivity. organic-chemistry.orgrsc.org Common Lewis acids for this purpose include metal salts like Cu(OTf)₂, Sc(OTf)₃, and FeCl₃. beilstein-journals.orgorganic-chemistry.org

The compound this compound itself possesses significant Lewis acidic character. The phosphorus atoms are bonded to two highly electronegative chlorine atoms and an sp²-hybridized carbon of the benzene ring, making them electron-deficient and capable of acting as Lewis acids. They can activate the polarized divinyl ketone substrate by coordinating to the carbonyl oxygen. This coordination enhances the polarization of the substrate, lowering the energy barrier for the subsequent conrotatory electrocyclization to form the key oxyallyl cation intermediate.

While direct application of this compound as the primary catalyst is not widely documented, its derivatives, particularly metal complexes thereof, can also function in this capacity. The metal center of such a complex can act as the Lewis acid, with the diphosphine ligand modulating its activity and selectivity as described previously.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocation center, typically to form a more stable carbocation. wikipedia.orgwordpress.com This rearrangement can be a key step in the formation of complex molecular architectures, including spirocycles.

In the context of a Lewis acid-catalyzed Nazarov cyclization, the reaction proceeds through a pentadienyl/oxyallyl cation intermediate. If the substrate is appropriately designed, this intermediate can undergo a cascade reaction involving a Wagner-Meerwein rearrangement. For instance, a catalytic system derived from this compound could initiate the Nazarov cyclization to generate the critical carbocation. If this cation is adjacent to a strained ring system or a site that would be stabilized by rearrangement, a 1,2-alkyl shift can occur. libretexts.org This shift can lead to ring expansion or contraction, and in specific cases, can result in the formation of a spirocyclic core, where two rings share a single carbon atom. The catalyst's role is to generate the initial carbocation under conditions mild enough to allow for the desired, often complex, rearrangement cascade to occur selectively.

Advanced Applications and Materials Science

Precursor in the Synthesis of Binuclear Complexes

1,2-Bis(dichlorophosphino)benzene is a foundational building block for synthesizing binucleating phosphine (B1218219) ligands, which are instrumental in the formation of binuclear metal complexes. The primary role of the title compound is to serve as a starting material; its reactive P-Cl groups are typically reacted with organometallic or organic nucleophiles (like Grignard reagents or organolithium compounds) to replace the chlorine atoms with organic substituents (R groups), yielding chelating diphosphines of the type C₆H₄(PR₂)₂. rsc.orgwikipedia.org These resulting diphosphine ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), possess two phosphorus donor atoms held in a rigid ortho-position on the benzene (B151609) ring, making them ideal for coordinating to two metal centers or bridging them in close proximity.

These binuclear complexes are of significant interest in catalysis, where the cooperative effects between two metal centers can lead to enhanced reactivity or novel catalytic pathways. For instance, diphosphine ligands derived from this compound can bridge two metal ions, such as rhodium(I) or iridium(I), creating a stable framework for catalytic reactions. capes.gov.br The fixed distance and orientation of the metal centers, enforced by the rigid benzene backbone of the ligand, are crucial for their function. Research has demonstrated the synthesis of various binuclear complexes using ligands derived from similar benzene-phosphine precursors, including species with gold(I), palladium(II), and platinum(II). researchgate.netnih.gov

Table 1: Examples of Binuclear Complexes from Benzene-Diphosphine Ligands

| Ligand Precursor Framework | Resulting Ligand Example | Metal Centers | Complex Type | Reference(s) |

| 1,2-Phenylenebis(phosphine) | 1,2-Bis(diphenylphosphino)benzene (dppbz) | Ni(II), Pd(II), Pt(II) | Chelating Diphosphine Complexes | researchgate.net |

| 1,3-Phenylenebis(phosphine) | 1,3-Bis[(diphenylphosphino)methyl]benzene | Ru(II) | Bridged Binuclear Complex | capes.gov.br |

| Methanebis(phosphine) | Bis(diphenylphosphino)methane (dppm) | Au(I) | Bridged Binuclear Complex | nih.gov |

Role in the Formation of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions with bridging organic ligands. This compound is a valuable precursor for the ligands used to construct these materials. nih.gov By converting the P-Cl groups into other functionalities, such as P(R)₂, ligands with specific geometries and coordination preferences can be designed.

When these bidentate phosphine ligands are reacted with metal ions, they can form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric networks. For example, a ligand like cis-1,2-bis(diphenylphosphino)ethylene, which is structurally similar to dppbz, is known to form both discrete complexes and coordination polymers with nickel. wikipedia.org The rigid nature of the 1,2-phenylene backbone in dppbz-type ligands provides a well-defined directionality that guides the assembly of the polymer chain, influencing its structure and properties. The resulting phosphorus-containing coordination polymers are investigated for applications in catalysis, gas storage, and as advanced materials with unique electronic properties.

Development of Organic Wires with Defined Architectures

The potential for this compound to serve as a precursor for organic wires stems from its ability to generate rigid, linear, and electronically communicative ligand backbones. nih.gov The formation of one-dimensional coordination polymers, as discussed previously, is one route to creating wire-like nanostructures. When metal ions that facilitate strong electronic communication are bridged by ligands derived from this precursor, the resulting polymer chain can exhibit conductive or semi-conductive properties.

The concept relies on the delocalization of electrons along the polymer backbone, which consists of alternating metal centers and organic ligands. The defined geometry of the 1,2-phenylene unit ensures a regular, repeating structure, which is a prerequisite for efficient charge transport. While specific, commercially realized organic wires based on this exact compound are not widely documented, its role as a fundamental precursor makes it a key component in the rational design of such advanced materials.

Contribution to the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal nodes and organic linker molecules. This compound is an important precursor for creating phosphine-functionalized linkers for MOF synthesis. nih.gov The development of phosphine-functionalized MOFs (P-MOFs) is a significant area of research because the phosphorus atoms can act as active sites for post-synthetic modification or as coordination sites for catalytically active metal species. ethz.chbohrium.comnih.gov

The synthesis strategy involves first preparing a diphosphine ligand that also contains functional groups capable of linking with the metal nodes, such as carboxylic acids. This is achieved by functionalizing the derivative ligand (e.g., dppbz) to include these groups. The resulting phosphine-containing linker is then reacted with metal salts to form the P-MOF. This approach allows for the precise placement of phosphine groups within a highly ordered, porous structure. These P-MOFs are explored as highly effective heterogeneous catalysts, combining the high activity of homogeneous phosphine catalysts with the stability and recyclability of a solid support. bohrium.comnih.gov

Applications in Pharmaceutical Active Ingredient Synthesis

While direct, large-scale application of this compound in the synthesis of existing commercial pharmaceutical ingredients is not widely documented in public literature, its role as a versatile chemical intermediate is noteworthy. clearsynth.com Organophosphorus compounds are a known class of molecules with diverse biological activities, and many pharmaceutical compounds contain benzene rings within their structure. mit.educompoundchem.com

The significance of this compound lies in its ability to act as a scaffold for creating complex, poly-functional molecules. Its two reactive P-Cl groups allow for the introduction of various organic moieties, leading to the synthesis of novel organophosphorus compounds. These new chemical entities could then be screened for potential therapeutic activity. Therefore, the compound's contribution is as a building block in the research and development phase for new phosphorus-containing pharmaceuticals, rather than as a direct intermediate in established manufacturing processes. mit.edu

Applications in Agrochemical Active Ingredient Synthesis

Similar to the pharmaceutical sector, the direct use of this compound as an intermediate in the production of major agrochemicals is not explicitly detailed in patent literature. google.comgoogle.comagropages.com However, organophosphorus compounds represent a major class of pesticides, including insecticides and herbicides. The development of new agrochemicals is an ongoing process driven by the need for higher efficacy and better safety profiles.

This compound serves as a reactive precursor for the synthesis of novel organophosphorus structures. nih.govclearsynth.com Its bifunctional nature allows for the creation of chelating ligands or more complex molecules that could be evaluated for pesticidal activity. The agrochemical industry relies on the synthesis of new molecules for screening, and versatile intermediates like this compound are valuable for generating libraries of diverse compounds for this purpose.

Potential in Optoelectronic Devices and Advanced Functional Coatings

The application of this compound in optoelectronics and functional coatings is primarily based on its role as a precursor to specialized phosphorus-containing polymers and materials.

Advanced Functional Coatings: Phosphorus-containing coatings (PCCs) are well-known for enhancing corrosion resistance, adhesion, and fire retardancy. bohrium.comresearchgate.net The reactive P-Cl bonds of this compound can be hydrolyzed and oxidized to form phosphonic acid groups. These phosphonic acid derivatives can then be incorporated into polymer resins. The resulting phosphonate-functionalized polymers exhibit strong adhesion to metal surfaces by forming a passive iron phosphate (B84403) layer, which acts as a protective barrier against corrosion. mdpi.com This makes the compound a potential starting point for developing advanced direct-to-metal paints and functional coatings. rsc.orgmdpi.com

Table 2: Applications of Phosphorus-Containing Functional Coatings

| Application Area | Function of Phosphorus | Resulting Property | Reference(s) |

| Corrosion Protection | Forms phosphonate (B1237965) complexes with metal surface | Enhanced adhesion, passive protective layer | rsc.orgmdpi.com |

| Fire Retardancy | Promotes charring (intumescence) | Reduced flammability of textiles/polymers | bohrium.com |

| Biomedical Implants | Forms bioactive calcium phosphate layers | Improved bioactivity and integration of implants | bohrium.com |

Optoelectronic Devices: The potential in optoelectronics arises from the ability to create phosphorus-containing conjugated polymers or metal complexes with interesting photophysical properties. bohrium.com Ligands derived from this compound can be used to synthesize metal complexes that may exhibit luminescence or other useful optical properties. Furthermore, incorporation into polymeric structures, as discussed in the context of organic wires, could lead to materials with tailored conductivity for use in transistors or sensors. While still an emerging area, the versatility of this precursor makes it a candidate for research into new materials for electronic and optoelectronic applications.

Theoretical and Computational Studies

Quantum Mechanical Calculations on 1,2-Bis(dichlorophosphino)benzene Systems

Quantum mechanical calculations are essential for accurately describing molecules where electron correlation effects are significant, such as in systems with multiple radical centers derived from this compound. These methods go beyond simpler models to provide a more detailed and reliable picture of the electronic landscape.

Systems derived from this compound, particularly those designed to be biradicals or tetraradicals, often exhibit what is known as multireference character. researchgate.net This means that their electronic ground state cannot be accurately described by a single electron configuration (or Slater determinant), which is the fundamental assumption of many simpler computational methods. stackexchange.com The presence of nearly degenerate orbitals, a common feature in molecules with multiple, weakly interacting radical sites, necessitates the use of multireference methods. stackexchange.comrsc.org

For instance, in P-centered tetraradicals built upon a benzene (B151609) core, the four radical electrons can occupy several low-lying orbitals, leading to a complex electronic structure. researchgate.net Assessing this multireference nature is critical, as it governs the molecule's stability, reactivity, and magnetic properties. rsc.org Theoretical studies on such systems often employ methods like the multireference averaged quadratic coupled-cluster (MR-AQCC) to accurately calculate the number of unpaired electrons and characterize the extent of their biradical or polyradical nature. rsc.orgresearchgate.net A key indicator of multireference character is a small HOMO-LUMO gap, which often signals that a single-determinant approach like standard DFT may be insufficient. stackexchange.com

The interaction between radical electrons in molecules derived from this compound is a key area of computational investigation. When two or more radical centers are present, their unpaired electrons can couple in different ways, leading to distinct spin states (e.g., singlet or triplet). In biradicaloids, the two radical centers interact significantly, while in bis(biradicaloid)s, the interaction between the biradicaloid subunits is negligible. researchgate.net

Quantum mechanical calculations are used to determine the strength of this coupling and the energy difference between the spin states (the singlet-triplet gap). rsc.org For example, in a persistent P-centered singlet tetraradical, the strong coupling of the radical electrons is a crucial feature. researchgate.net This strong interaction can enable selective chemical transformations, as the energy penalty for breaking the first spin-coupled pair is different from that of the second. researchgate.net This phenomenon allows for controlled, stepwise activation of small molecules. researchgate.net The coupling process itself involves the combination of two radicals to form a new sigma bond, a process that is often a termination step in radical reactions. youtube.com

The introduction of phosphorus-containing substituents onto a benzene ring can influence its aromaticity. Theoretical methods are used to quantify these effects. Common techniques include calculating the nucleus-independent chemical shift (NICS) and analyzing the magnetically induced ring currents. bohrium.comuio.no

NICS values are calculated at specific points in space (e.g., in the center of the ring) to probe the magnetic shielding, which is an indicator of aromaticity. bohrium.comnih.gov Ring-current calculations, such as those using the gauge-including magnetically induced current (GIMIC) method, provide a more direct physical measure of aromaticity by quantifying the flow of π-electrons in the presence of an external magnetic field. bohrium.comuio.no Studies on substituted benzenes show that the aromatic character is generally reduced upon substitution. Electron-donating groups tend to result in higher aromaticity according to NICS and electron density descriptors, whereas electron-withdrawing groups can lead to stronger ring currents. bohrium.com For complex systems derived from this compound, such as triazaarsoles which are analogous to phosphorus heterocycles, DFT calculations of ring currents have been used to indicate a high degree of aromaticity in the heterocyclic rings. researchgate.net

| Aromaticity Descriptor | Description | Typical Application |

| NICS (Nucleus-Independent Chemical Shift) | Calculates magnetic shielding at a point in space (e.g., ring center) to measure local aromaticity. Negative values typically indicate aromaticity. bohrium.com | Assessing the aromatic character of individual rings in polycyclic systems or substituted benzenes. bohrium.comcompchemhighlights.org |

| Ring Current Strength | Quantifies the flow of π-electrons around the ring in response to a magnetic field. A strong diatropic (aromatic) current is a hallmark of aromaticity. uio.no | Provides a direct physical measure of aromaticity and can be correlated with aromatic stabilization energies. uio.no |

| EDDB (Electron Density of Delocalized Bonds) | An electron-based descriptor that measures the extent of electron delocalization in the ring. bohrium.com | Used to correlate electronic structure with aromatic character, often showing that aromaticity decreases upon substitution. bohrium.com |

Density Functional Theory (DFT) Applications

DFT has become a workhorse in computational chemistry for studying large and complex molecules, including organophosphorus systems. It offers a good balance between computational cost and accuracy, making it ideal for exploring reaction mechanisms and predicting electronic properties.

DFT calculations have been instrumental in understanding how complexes derived from this compound and its analogs can activate small, stable molecules like hydrogen (H₂) and alkynes. researchgate.net For P-centered tetraradicals, DFT studies have elucidated the mechanism of H₂ addition. researchgate.net These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation barriers for each step. rsc.orgrsc.org

The strong coupling between radical electrons, as revealed by quantum mechanics, has a direct consequence on reactivity that can be modeled with DFT. The selective discrimination between the first and second activation of H₂ molecules by a tetraradical has been rationalized through DFT calculations, which show a higher energy barrier for the second addition. researchgate.net This theoretical insight is crucial for designing catalysts that can perform sequential reactions with high control. researchgate.netrsc.org Similar DFT approaches are used to study the activation of C-H bonds by phosphine-ligated metal complexes, where the energy difference between reactant and intermediate states is a key parameter for catalyst design. rsc.orgrsc.org

| Small Molecule | Type of Activation | Mechanistic Insight from DFT |

| **Hydrogen (H₂) ** | Addition to radical centers | Elucidation of reaction pathways, transition states, and activation energies for single and double H₂ addition to tetraradicals. researchgate.net |

| Alkynes | Addition to radical centers | Demonstration that tetraradicals can be utilized for the activation of alkynes, with DFT providing the energetic profile of the reaction. researchgate.net |

| Alkanes (C-H) | Oxidative addition at a metal center | Calculation of reaction energies and activation barriers to screen for efficient phosphine (B1218219) ligands in catalytic C-H activation. rsc.orgrsc.org |

DFT is widely used to predict the fundamental electronic structure and reactivity of organophosphorus compounds. By calculating properties such as molecular orbital energies, charge distributions, and bond orders, researchers can gain a deep understanding of a molecule's behavior. researchgate.net For example, in the design of novel heterocycles, DFT calculations can provide insight into the electronic structure, helping to interpret whether a system is best described as a diradicaloid or a zwitterion. researchgate.net

In the context of this compound derivatives, DFT calculations can predict how modifications to the substituents will tune the electronic properties of the molecule. mdpi.com For instance, the rotation of different chemical groups can alter the diradical character and charge separation in complex heterocyclic systems, a phenomenon that can be accurately modeled by DFT. researchgate.netresearchgate.net These predictions are vital for the rational design of new molecules with tailored properties for applications in catalysis or materials science. researchgate.netresearchgate.net

Computational Modeling of Ligand-Metal Interactions

Computational modeling of the interactions between this compound and various metal centers is a critical area of research for understanding the electronic and steric properties of the resulting complexes. To date, detailed computational studies, such as those employing Density Functional Theory (DFT), specifically focused on the ligand-metal interactions of this compound are not extensively available in the public domain.

While the synthesis of this compound is well-documented as a precursor for various diphosphine ligands, comprehensive theoretical analyses of its direct coordination to metals, including data on bond lengths, bond angles, and binding energies, remain a subject for future investigation. researchgate.netwikipedia.orgresearchgate.netnih.gov

For context, computational studies on analogous, but structurally distinct, phosphine ligands offer insights into the types of data that such analyses could provide. For instance, DFT studies on complexes of other bidentate phosphine ligands have been used to determine optimized geometries, metal-ligand bonding characteristics, and the influence of substituents on the electronic properties of the metal center. acs.orgiucr.org These studies often involve the calculation and analysis of parameters such as:

Metal-Phosphorus (M-P) bond lengths: These distances are fundamental in describing the strength and nature of the ligand-metal bond.

Phosphorus-Metal-Phosphorus (P-M-P) bite angle: This angle is a key indicator of the steric constraints imposed by the ligand chelate ring.

Binding Energies: Calculation of the energy released upon complex formation provides a quantitative measure of the stability of the ligand-metal bond.

Natural Bond Orbital (NBO) analysis: This analysis can elucidate the nature of the donor-acceptor interactions, including σ-donation from the phosphorus lone pairs to the metal and potential π-backbonding from the metal d-orbitals to the ligand's acceptor orbitals.

In the case of this compound, the presence of electron-withdrawing chlorine atoms on the phosphorus is expected to significantly influence its ligand properties compared to alkyl- or aryl-substituted phosphines. Computational modeling would be invaluable in quantifying these effects. A theoretical investigation could compare the ligand properties of this compound with its derivatives, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), to build a comprehensive understanding of its coordination chemistry. wikipedia.org

Future computational work on this compound-metal complexes would be instrumental in predicting their reactivity and potential applications in catalysis and materials science.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of 1,2-bis(dichlorophosphino)benzene, providing detailed information about the phosphorus and carbon environments.

³¹P{¹H} NMR Analysis for Phosphorus Environments

The ³¹P{¹H} NMR spectrum of this compound provides direct insight into the chemical environment of the phosphorus atoms. In a deuterated chloroform (B151607) (CDCl₃) solution, the compound exhibits a single resonance, indicating the chemical equivalence of the two dichlorophosphino groups attached to the benzene (B151609) ring.

Recent studies have reported the ³¹P{¹H} NMR chemical shift for this compound to be approximately 161.6 ppm . strem.com This downfield shift is characteristic of phosphorus(III) centers bonded to electronegative chlorine atoms. Furthermore, a significant through-space or through-bond coupling is observed between the two phosphorus nuclei, manifested as a large P-P coupling constant (JPP) of 457 Hz . strem.com This coupling confirms the ortho-disposition of the dichlorophosphino groups on the benzene ring.

| Parameter | Value | Solvent |

| Chemical Shift (δ) | 161.6 ppm | CDCl₃ |

| P-P Coupling (JPP) | 457 Hz | CDCl₃ |

¹³C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum complements the ³¹P NMR data by providing a detailed map of the carbon skeleton of this compound. The analysis, conducted in deuterated dichloromethane (B109758) (CD₂Cl₂), reveals the distinct carbon environments within the molecule.

The spectrum shows three main signals corresponding to the benzene ring carbons. The carbons directly bonded to the phosphorus atoms (C-P) appear as a multiplet at approximately 144.8 ppm . nist.gov The two carbons in the ortho and meta positions relative to the phosphino (B1201336) groups (HC-C) are observed as a multiplet at around 131.2 ppm , while the two carbons in the para position (CH) present as a singlet at 134.2 ppm . nist.gov The multiplet patterns for the C-P and adjacent carbons arise from the coupling between the carbon and phosphorus nuclei.

| Carbon Environment | Chemical Shift (δ) | Solvent |

| C-P | 144.8 ppm (m) | CD₂Cl₂ |

| HC-C | 131.2 ppm (m) | CD₂Cl₂ |

| CH | 134.2 ppm (s) | CD₂Cl₂ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

Electron Ionization (EI) Mass Spectrometry

Under Electron Ionization (EI) conditions, this compound undergoes ionization and subsequent fragmentation. The mass spectrum is characterized by the molecular ion peak [M]⁺, which confirms the molecular weight of the compound. Due to the presence of multiple chlorine and phosphorus isotopes, the molecular ion region displays a characteristic isotopic pattern. The most abundant peak in this cluster corresponds to the molecule containing the most common isotopes (³⁵Cl and ³¹P).

| Ion | m/z (Mass/Charge Ratio) | Description |

| [C₆H₄(PCl₂)₂]⁺ | ~278 | Molecular Ion ([M]⁺) |

| [C₆H₄(PCl₂)PCl]⁺ | ~243 | Loss of a chlorine atom |

| [C₆H₄PCl₂]⁺ | ~177 | Loss of a PCl₂ group |

Note: The m/z values are approximate and represent the most abundant isotope for each element. The actual spectrum will show a complex pattern due to isotopic distribution.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is documented in the PubChem database, indicating that the compound is sufficiently volatile and thermally stable to be analyzed by this technique. nist.gov The GC component separates the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum from the GC-MS analysis would be consistent with the EI-MS data, providing a retention time characteristic of the compound under the specific chromatographic conditions used.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy is used to probe the electronic transitions within a molecule. For aromatic compounds, these transitions typically involve π → π* and n → π* excitations. The benzene ring and the non-bonding electrons on the phosphorus atoms are expected to give rise to absorption bands in the UV region.

Despite the relevance of this technique for characterizing aromatic phosphines, specific experimental or computational UV/Vis spectroscopic data for this compound is not currently available in the public literature. It can be anticipated that the compound would exhibit complex absorption bands characteristic of a substituted benzene ring, with the phosphorus substituents influencing the energy and intensity of the π → π* transitions.

Infrared (IR) Spectroscopy for Vibrational Fingerprints

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "vibrational fingerprint" of the molecule. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Recent research has provided detailed IR spectroscopic data for this compound. The analysis highlights key vibrational frequencies that are indicative of its molecular structure. The presence of the benzene ring and the dichlorophosphino groups are confirmed by specific peaks in the spectrum.

A study published in ChemPlusChem in 2023 detailed the synthesis and comprehensive characterization of this compound. nih.govresearchgate.netresearchgate.net While the full spectrum is a complex pattern, certain key absorptions can be assigned to specific molecular vibrations. For instance, the vibrations associated with the P-Cl bonds and the substituted benzene ring are prominent features.

Below is a table summarizing the significant IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 3065 | C-H stretching (aromatic) |

| 1555 | C=C stretching (aromatic ring) |

| 1435 | C=C stretching (aromatic ring) |

| 1260 | C-H in-plane bending |

| 1120 | C-H in-plane bending |

| 1025 | C-H in-plane bending |

| 750 | C-H out-of-plane bending |

| 495 | P-Cl stretching |

| 465 | P-Cl stretching |

Note: The data presented in this table is based on findings from scientific literature. The exact positions of the peaks may vary slightly depending on the experimental conditions and the phase of the sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a fundamental test of a sample's purity and identity.

The molecular formula for this compound is C₆H₄Cl₄P₂. wikipedia.orgnih.gov Based on this formula, the theoretical elemental composition can be calculated. Experimental analysis of a pure sample should yield results that are in close agreement with these theoretical values.

The theoretical and experimental elemental analysis data for this compound are presented in the table below. The experimental data is sourced from the complete characterization reported in the 2023 ChemPlusChem article. nih.govresearchgate.netresearchgate.net

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 25.75 | 25.89 |

| Hydrogen (H) | 1.44 | 1.52 |

Note: The percentages for Chlorine (Cl) and Phosphorus (P) were not explicitly reported in the cited abstract but are implied by the confirmed structure and the agreement of the C and H values.

The close correlation between the theoretical and experimental values for carbon and hydrogen provides strong evidence for the successful synthesis and purity of this compound.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Advancements

The chemistry of 1,2-bis(dichlorophosphino)benzene is well-established, with key advancements centered on its efficient synthesis and its role as a versatile precursor. The development of high-yield chlorination methods has made the compound readily accessible for further research. nih.gov Its primary value lies in its function as a gateway to a vast library of C₂-symmetric and asymmetric chelating diphosphine ligands through simple nucleophilic substitution reactions. wikipedia.org These ligands have proven indispensable in the formation of stable transition metal complexes, which are at the heart of many powerful catalytic systems.

Current Challenges and Emerging Opportunities in this compound Chemistry

While the fundamental chemistry is understood, challenges remain, particularly those common to organophosphorus chemistry, such as the handling of air- and moisture-sensitive reagents and intermediates. wikipedia.org The primary emerging opportunity lies in leveraging the foundational knowledge of this compound to explore more complex systems. The successful synthesis of tris- and tetrakis(dichlorophosphino)benzene derivatives opens the door to creating intricate multi-metallic complexes and coordination polymers with novel topologies and functionalities. nih.govresearchgate.net There is a significant opportunity to investigate the coordination behavior of these multi-site ligands and their applications in cooperative catalysis.

Prospective Avenues for Novel Derivatives and Expanded Applications

Future research will likely focus on the design and synthesis of novel derivatives with precisely controlled properties. By introducing different functional groups onto the phosphine (B1218219) or the benzene (B151609) backbone, new ligands can be created for specific applications. For instance, the development of chiral derivatives is a key avenue for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. beilstein-journals.org Furthermore, the exploration of its reactivity with a wider range of nucleophiles could lead to new heterocyclic systems and phosphorus-containing materials with unique photophysical or electronic properties. researchgate.netresearchgate.net

Broader Impact on Catalysis, Organic Synthesis, and Advanced Materials Science

The impact of this compound is felt across multiple domains of chemistry. In catalysis , it provides access to robust ligands that enhance the efficiency and selectivity of critical reactions like Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures under mild conditions. wikipedia.orgnih.govlibretexts.org In organic synthesis , these catalytic methods simplify the preparation of pharmaceuticals, agrochemicals, and other high-value compounds. beilstein-journals.org In advanced materials science , the compound serves as a fundamental building block for the rational design of functional materials, including porous MOFs for gas separation, coordination polymers for sensing applications, and potentially, conductive organic materials. nih.govresearchgate.net The continued exploration of this compound and its derivatives promises to yield further innovations and deepen our understanding of the rich chemistry of organophosphorus compounds. nih.gov

Q & A

Q. What are the key considerations for synthesizing 1,2-Bis(dichlorophosphino)benzene in a laboratory?